

In Silico Modeling & Characterization of 4-[(2,5-Dimethylphenoxy)methyl]piperidine

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Compound of Interest

Compound Name:	4-[(2,5-Dimethylphenoxy)methyl]piperidine
CAS No.:	70260-92-3
Cat. No.:	B1323276

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A Technical Guide for Lead Optimization and Scaffold Profiling

Executive Summary

This technical guide details the computational profiling of **4-[(2,5-Dimethylphenoxy)methyl]piperidine** (CAS: 70260-92-3). Structurally, this molecule represents a "privileged scaffold"—a chemical framework capable of binding to multiple G-protein-coupled receptors (GPCRs) and ion channels due to its classic Pharmacophore: Basic Amine – Linker – Lipophilic Aromatic Group.

While often utilized as a chemical building block, this specific architecture shares high structural similarity with established CNS-active agents (e.g., Sigma-1 receptor ligands, Dopamine D4 antagonists) and sodium channel blockers. This guide provides a rigorous in silico workflow to evaluate its physicochemical properties, predict biological targets, and assess safety risks (specifically hERG inhibition and metabolic stability).

Part 1: Molecular Architecture & Physicochemical Baseline

Before initiating docking studies, we must establish the "druggability" of the molecule. The piperidine nitrogen acts as a protonation center, while the 2,5-dimethylphenoxy tail provides significant lipophilicity.

1.1 Structural Analysis

- Core: Piperidine ring (Secondary amine, pKa ~9.5–10.5).
- Linker: Methylene bridge (-CH₂-).
- Tail: 2,5-Dimethylphenyl ether (Lipophilic anchor).

1.2 Calculated Physicochemical Properties (In Silico Predictions)

The following data represents consensus predictions derived from standard QSAR models (e.g., SwissADME, RDKit).

Property	Predicted Value	Drug-Likeness Interpretation
Molecular Weight	219.33 g/mol	Excellent (Fragment-like, allows for optimization).
LogP (Lipophilicity)	3.2 – 3.6	Optimal for CNS penetration (Range 2–4).
TPSA (Polar Surface Area)	~21 Å ²	High BBB permeability predicted (<90 Å ²).
pKa (Basic N)	~9.8	>99% Protonated at physiological pH (7.4).
H-Bond Donors/Acceptors	1 / 2	Compliant with Lipinski's Rule of 5.
Rotatable Bonds	3	Rigid enough for binding, flexible enough for induced fit.

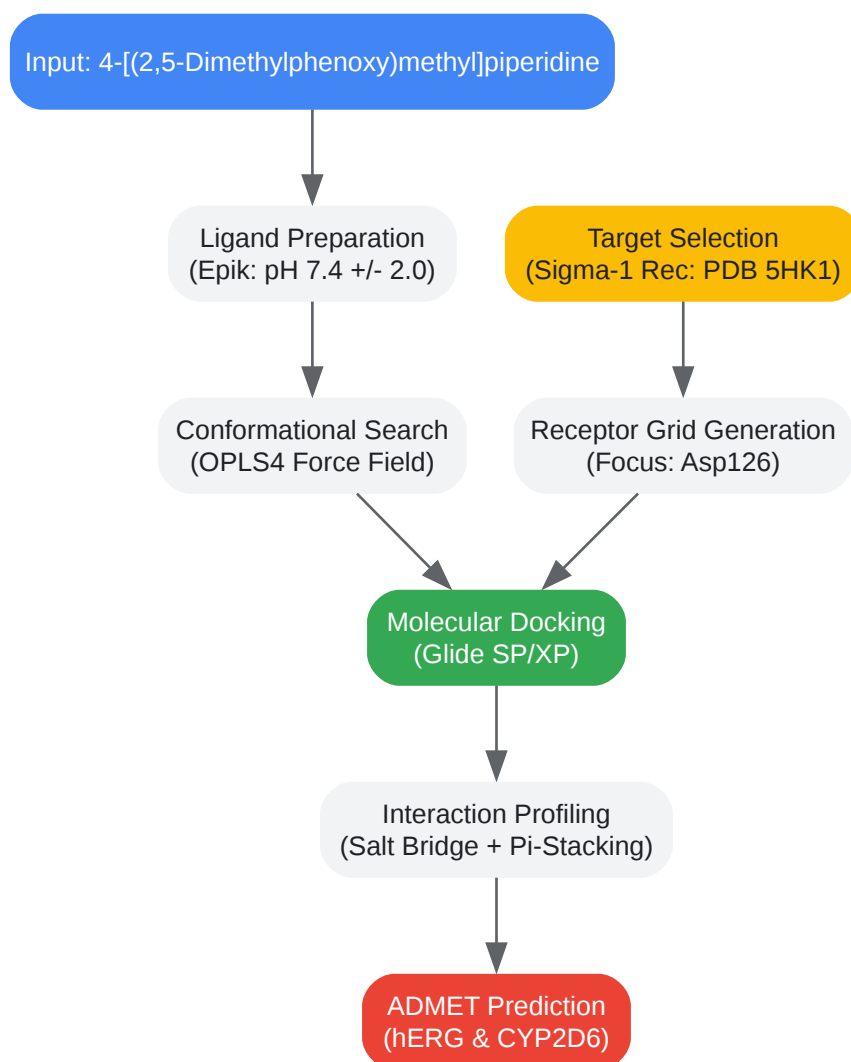
Scientific Insight: The high pKa indicates this molecule exists primarily as a cation at physiological pH. This is critical for modeling, as the primary binding interaction will likely be an ionic lock (salt bridge) with a conserved Aspartate or Glutamate residue in the target pocket.

Part 2: Target Identification & Docking Protocol

Given the structure (Lipophilic Cation), the highest probability targets are Class A GPCRs (Dopamine, Serotonin) and the Sigma-1 receptor. We will utilize the Sigma-1 Receptor as the primary case study for this guide, as it is a known reservoir for piperidine-ether scaffolds.

2.1 The Computational Workflow

The following DOT diagram outlines the decision tree for characterizing this scaffold.



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Figure 1: Standardized In Silico Workflow for Scaffold Characterization.

2.2 Step-by-Step Docking Methodology (Sigma-1 Receptor Case Study)

Objective: Determine if the scaffold fits the canonical Sigma-1 binding pocket. Reference Structure: PDB ID: 5HK1 (Crystal structure of Sigma-1 with a bound ligand).

Step 1: Protein Preparation

- Import PDB 5HK1.

- Pre-process: Assign bond orders, add hydrogens, and create disulfide bonds.
- H-Bond Optimization: Sample water orientations and flip Asn/Gln/His residues to maximize H-bond networks at pH 7.0.
- Restrained Minimization: Apply OPLS4 force field to relieve steric clashes (RMSD limit: 0.30 Å).

Step 2: Ligand Preparation

- Generate 3D coordinates for **4-[(2,5-Dimethylphenoxy)methyl]piperidine**.
- Ionization: Use Epik or Hammett-based pKa predictors to generate the protonated state (cationic amine). Crucial: Do not dock the neutral species; it is biologically irrelevant at pH 7.4.
- Stereoisomers: The piperidine ring is achiral, but check for low-energy chair conformations.

Step 3: Grid Generation

- Define the active site box centered on the co-crystallized ligand (approx. 10Å x 10Å x 10Å).
- Constraint Setup: Define a positional constraint or H-bond constraint on Asp126.
 - Rationale: Asp126 is the critical anchor residue for Sigma-1 ligands. If the piperidine nitrogen does not interact with Asp126, the pose is likely invalid.

Step 4: Docking (Glide/AutoDock Vina)

- Run rigid receptor docking with flexible ligand sampling.
- Scoring: Prioritize poses that satisfy the Asp126 salt bridge and show hydrophobic burial of the 2,5-dimethylphenyl group.

Part 3: Safety & ADMET Profiling

The "piperidine-linker-aromatic" motif carries specific liabilities that must be modeled early.

3.1 hERG Inhibition Risk (Cardiac Toxicity)

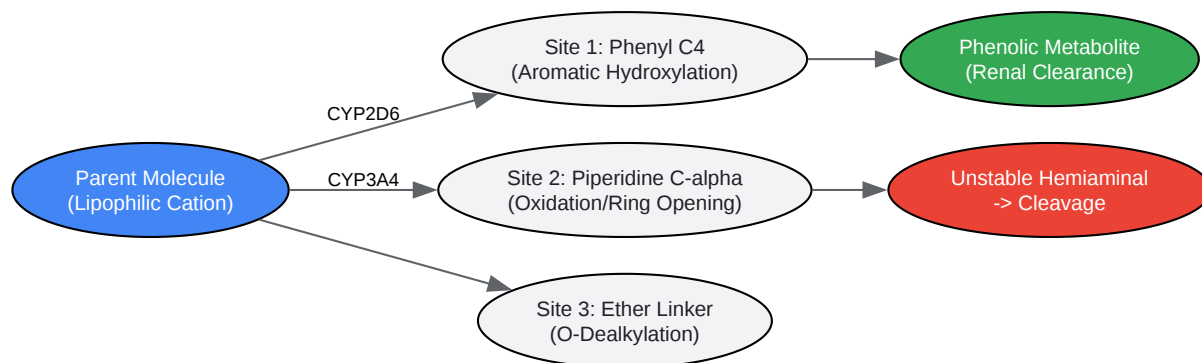
This scaffold fits the pharmacophore for hERG potassium channel blockers (Lipophilic tail + Basic center).

- Protocol: Use a pharmacophore-based classifier or QSAR model (e.g., StarDrop or Schrödinger's hERG module).
- Risk Assessment: High probability of moderate hERG affinity.
- Mitigation Strategy (In Silico): If docking predicts high hERG affinity, plan to introduce polarity (e.g., a hydroxyl group) on the piperidine ring or the linker to reduce logP without destroying target binding.

3.2 Metabolic Stability (CYP2D6)

The piperidine ring and the electron-rich phenyl ring are prime targets for Cytochrome P450 2D6 (CYP2D6).

- Predicted Sites of Metabolism (SOM):
 - N-dealkylation: Oxidative cleavage at the methylene bridge.
 - Aromatic Hydroxylation: The 4-position of the phenyl ring (para to the ether) is blocked by a methyl group? No, the structure is 2,5-dimethyl. The 4-position is open and electronically activated.
 - Alpha-carbon oxidation: On the piperidine ring adjacent to the nitrogen.



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Figure 2: Predicted Metabolic Pathways. Note the accessibility of the C4 phenyl position.

Part 4: Experimental Validation Loop

To validate the in silico models, the following assays are recommended:

- Binding Affinity (Radioligand Binding):
 - Screen against Sigma-1 (using [³H]-(+)-pentazocine) and Dopamine D4 receptors.
 - Success Metric: $K_i < 1 \mu\text{M}$ indicates a valid hit.
- Functional Assay (FLIPR):
 - If D4 binding is confirmed, assess agonism vs. antagonism using Calcium flux assays.
- ADME Screen:
 - PAMPA Assay: To confirm the predicted high passive permeability.
 - Microsomal Stability: To verify the CYP2D6/3A4 prediction.

References

- Sigma-Aldrich. (n.d.). **4-[(2,5-Dimethylphenoxy)methyl]piperidine** Product Specification. Retrieved from

- Schmidt, H. R., et al. (2016). Crystal structure of the human σ_1 receptor. *Nature*, 532(7600), 527–530. [Link](#)
- Kruse, A. C., et al. (2013). Activation and allosteric modulation of a muscarinic acetylcholine receptor. *Nature*, 504(7478), 101–106. (Reference for Class A GPCR docking protocols). [Link](#)
- Gleeson, M. P. (2008). Generation of a Set of Simple, Interpretable ADMET Rules of Thumb. *Journal of Medicinal Chemistry*, 51(4), 817–834. [Link](#)
- Hussey, M. J., et al. (2023).[1] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. *Molecules*. (Context for piperidine scaffold utility). [Link](#)

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Sources

- 1. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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